![molecular formula C22H16Cl2N2O3 B2637712 3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one CAS No. 866152-88-7](/img/structure/B2637712.png)
3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one
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Description
The compound “3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one” is a chemical substance with the molecular formula C22H16Cl2N2O3 . It is a complex organic compound that contains several functional groups, including a benzyl group, a dichlorobenzyl group, and an oxadiazolone group .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C22H16Cl2N2O3 . It contains a benzyl group attached to the 3-position of an oxadiazolone ring, and a dichlorobenzyl group attached to the phenyl group at the 5-position of the same ring .Scientific Research Applications
Versatile Condensing Agent in Synthesis
3-Benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one is related to a class of compounds that have been identified as useful condensing agents in chemical syntheses. Compounds like 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] have shown effectiveness in the one-pot preparation of amides, esters, thiol esters, ureas, and carbonates under mild conditions. This indicates potential applications of related 1,3,4-oxadiazoles in creating high-molecular-weight polyamides and polyureas (Saegusa, Watanabe, & Nakamura, 1989).
Photoluminescent Properties
Another significant area of research involving these compounds focuses on their photoluminescent properties. Studies on 1,3,4-oxadiazole derivatives, such as the synthesized series Ch-OXD-n and Me-OXD-n, have demonstrated wide mesomorphic temperature ranges and strong blue fluorescence emissions with good photoluminescence quantum yields (Han, Wang, Zhang, & Zhu, 2010). This suggests potential applications in the field of photoluminescence and materials science.
Application in Electronic Devices
Related 1,3,4-oxadiazole compounds have been explored for their applications in electronic devices. For instance, certain oxadiazole derivatives have been reported to function well as electron-transporting materials, potentially enhancing the efficiency of light-emitting diodes (LEDs). This is evidenced by the synthesis and characterization of various 1,3,4-oxadiazole derivatives showing promising results in electroluminescent devices (Zhang, Tang, Zhang, Li, & Tian, 2007).
Antimicrobial Activity
Some derivatives of 1,3,4-oxadiazole, closely related to the compound , have been synthesized and evaluated for their antimicrobial activity. This includes the examination of their effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, indicating potential medicinal applications (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Corrosion Inhibition
Additionally, related oxadiazole derivatives have been investigated for their potential in corrosion inhibition. Studies on compounds like 5-benzyl-3-((4-nitrophenylamino) methyl)-1,3,4-oxadiazole-2-(3H)-thione have demonstrated effectiveness in inhibiting corrosion on mild steel, suggesting applications in materials science and industrial processes (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
properties
IUPAC Name |
3-benzyl-5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3/c23-18-9-6-17(20(24)12-18)14-28-19-10-7-16(8-11-19)21-25-26(22(27)29-21)13-15-4-2-1-3-5-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTJAIPHPNWQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)OC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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